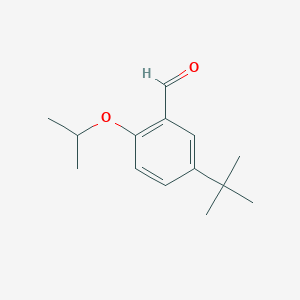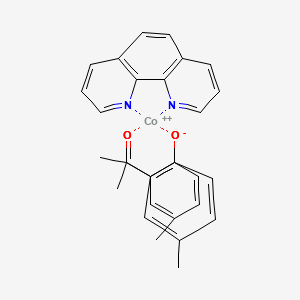
5-(t-Butyl)-2-isopropoxybenZaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Tert-butyl)-2-isopropoxybenzaldehyde: is an organic compound that belongs to the class of aromatic aldehydes It features a benzene ring substituted with a tert-butyl group at the fifth position, an isopropoxy group at the second position, and an aldehyde group at the first position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Tert-butyl)-2-isopropoxybenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 2-isopropoxybenzaldehyde.
Introduction of Tert-butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Oxidation: The aldehyde group can be introduced through oxidation reactions, such as the Swern oxidation or the use of manganese dioxide.
Industrial Production Methods: Industrial production of 5-(Tert-butyl)-2-isopropoxybenzaldehyde may involve large-scale Friedel-Crafts alkylation followed by controlled oxidation processes. The choice of reagents and conditions is optimized for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The isopropoxy group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, manganese dioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: 5-(Tert-butyl)-2-isopropoxybenzoic acid.
Reduction: 5-(Tert-butyl)-2-isopropoxybenzyl alcohol.
Substitution: Products vary based on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 5-(Tert-butyl)-2-isopropoxybenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: Research into the biological activity of derivatives of 5-(Tert-butyl)-2-isopropoxybenzaldehyde is ongoing. It may serve as a precursor for compounds with potential pharmaceutical applications.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications.
Mecanismo De Acción
The mechanism of action of 5-(Tert-butyl)-2-isopropoxybenzaldehyde depends on its specific application. In chemical reactions, the aldehyde group is typically the reactive site, undergoing nucleophilic addition or oxidation-reduction reactions. The tert-butyl and isopropoxy groups influence the compound’s steric and electronic properties, affecting its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
2-Isopropoxybenzaldehyde: Lacks the tert-butyl group, making it less sterically hindered.
5-Tert-butylbenzaldehyde: Lacks the isopropoxy group, affecting its solubility and reactivity.
2,5-Dimethoxybenzaldehyde: Features methoxy groups instead of isopropoxy and tert-butyl groups, leading to different electronic effects.
Uniqueness: 5-(Tert-butyl)-2-isopropoxybenzaldehyde is unique due to the combination of the bulky tert-butyl group and the electron-donating isopropoxy group. This combination influences its reactivity and makes it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C14H20O2 |
|---|---|
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
5-tert-butyl-2-propan-2-yloxybenzaldehyde |
InChI |
InChI=1S/C14H20O2/c1-10(2)16-13-7-6-12(14(3,4)5)8-11(13)9-15/h6-10H,1-5H3 |
Clave InChI |
UVTNQQVAJFWFPB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C=C(C=C1)C(C)(C)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4S,12R)-11-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-3,4-dihydroxy-9-[(4R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-en-7-one](/img/structure/B14781143.png)
![[(4R)-3-benzoyloxy-4-hydroxy-4-methyl-5-oxooxolan-2-yl]methyl benzoate](/img/structure/B14781148.png)
![3-[2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid](/img/structure/B14781152.png)

![5-Chloro-7-cyclopropyl-imidazo[1,5-a]pyridine](/img/structure/B14781166.png)
![4-[[2-[[2-[[3-(1-benzothiophen-3-yl)-2-(piperidine-4-carbonylamino)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]piperidine-4-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B14781185.png)
![(S)-6-Cyclopentyl-6-[2-(2,6-diethylpyridin-4-yl)ethyl]-3-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl]-4-hydroxy-5,6-dihydro-2H-pyran-2-one](/img/structure/B14781188.png)
![3-[2-(4-Fluorophenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid](/img/structure/B14781194.png)
![(7-heptadecan-9-yl-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-trimethylstannane](/img/structure/B14781201.png)
![(5-Fluoro-3-oxabicyclo[3.1.1]heptan-1-yl)methanamine](/img/structure/B14781202.png)
![Tert-butyl 4-[benzyl(methyl)amino]-3-methoxy-5-methylheptanoate](/img/structure/B14781205.png)


![trimethyl-(13-oxo-16-trimethylsilyl-12,14-dioxa-13-phosphoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl)silane](/img/structure/B14781213.png)
